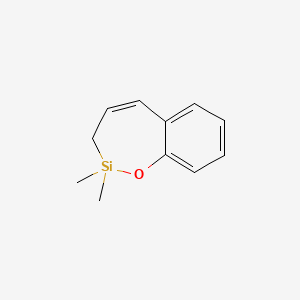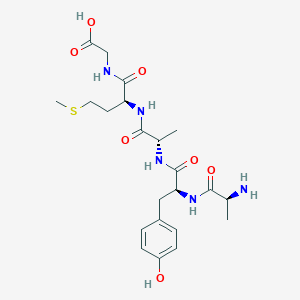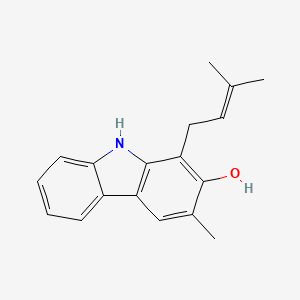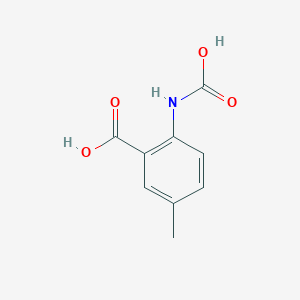![molecular formula C72H75P B14179721 Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane CAS No. 861259-58-7](/img/structure/B14179721.png)
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is a complex organophosphorus compound known for its unique structural properties and reactivity. This compound is characterized by the presence of three bulky aryl groups attached to a central phosphorus atom, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane typically involves the reaction of phosphorus trichloride with 3,5-bis(2,4,6-trimethylphenyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the aryl groups are replaced by other substituents.
Coordination: The phosphorus atom can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as bromine or chlorine are often used.
Coordination: Transition metals like palladium or platinum are used in coordination reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metals.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane exerts its effects is primarily through its role as a ligand. The bulky aryl groups create a steric environment around the phosphorus atom, which can influence the reactivity and selectivity of the metal center in catalytic processes. The compound can stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
- Tris(3,5-dimethylphenyl)phosphine
Uniqueness
Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane is unique due to the presence of multiple bulky aryl groups, which provide significant steric hindrance. This steric effect can enhance the selectivity of catalytic reactions and improve the stability of metal complexes compared to other similar phosphines.
Propriétés
Numéro CAS |
861259-58-7 |
|---|---|
Formule moléculaire |
C72H75P |
Poids moléculaire |
971.3 g/mol |
Nom IUPAC |
tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C72H75P/c1-40-19-46(7)67(47(8)20-40)58-31-59(68-48(9)21-41(2)22-49(68)10)35-64(34-58)73(65-36-60(69-50(11)23-42(3)24-51(69)12)32-61(37-65)70-52(13)25-43(4)26-53(70)14)66-38-62(71-54(15)27-44(5)28-55(71)16)33-63(39-66)72-56(17)29-45(6)30-57(72)18/h19-39H,1-18H3 |
Clé InChI |
DPBHGRKDENXNIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C6=CC(=CC(=C6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C9=C(C=C(C=C9C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


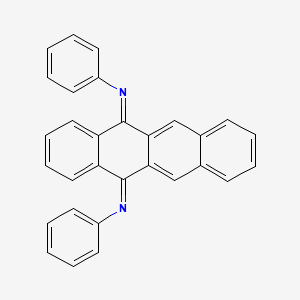
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)

![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)



